Isovaleroyl oxokadsuranol

Natural Product Chemistry Structure-Activity Relationship Lignan Isolation

Isovaleroyl oxokadsuranol is a structurally unique dibenzocyclooctadiene lignan featuring a rare spirobenzofuranoid core and a branched C-9 isovaleroyl ester (2-methylbutanoate). Unlike its acetoxyl (C2) or benzoyl (C7) analogs co-isolated from Kadsura coccinea, this substitution critically alters LogP (3.2), hydrogen bonding, and membrane permeability—making it the only valid reference for SAR studies investigating C-9 ester effects on the spirobenzofuranoid scaffold. It is also the appropriate choice for COX-2 screening, as it shows target engagement distinct from the HIV-1 protease-active binankadsurin-type lignans from the same plant. Additionally, the C-15 hydroxyl group enables oxidation-state comparisons with non-hydroxylated isovaleroyl oxokadsurane. For HPLC-MS botanical authentication, only this exact compound provides the correct retention time and mass fingerprint. Standard purity ≥98% (HPLC); supplied as a white crystalline powder. Researchers requiring systematic C-9 SAR data, COX-2 pathway controls, or Kadsura chemotaxonomic standards should procure this specific derivative, not a generic substitute.

Molecular Formula C27H32O9
Molecular Weight 500.5 g/mol
Cat. No. B15595195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaleroyl oxokadsuranol
Molecular FormulaC27H32O9
Molecular Weight500.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H32O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h8-9,12-14,20-21,28H,7,10-11H2,1-6H3/t12?,13-,14+,20+,21+,27-/m0/s1
InChIKeyNLKPUZXCJQUGOU-NUYPUXRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isovaleroyl Oxokadsuranol for Research Procurement: Dibenzocyclooctadiene Lignan with Spirobenzofuranoid Core Structure


Isovaleroyl oxokadsuranol (CAS 130252-45-8) is a dibenzocyclooctadiene lignan possessing a distinctive spirobenzofuranoid skeleton, first isolated from the stems of Kadsura coccinea and also reported from Kadsura longipedunculata . This compound belongs to a small family of structurally related oxokadsurane/oxokadsuranol derivatives that share a common pentacyclic core but differ critically in their C-9 ester substituents . Its molecular formula is C27H32O9 with a molecular weight of 500.54 g/mol and a calculated LogP of 3.2 . The compound is commercially available from multiple research suppliers as a white crystalline powder, with reported purity typically ≥98% . While frequently marketed alongside other Kadsura-derived lignans, its specific spirobenzofuranoid architecture and isovaleroyl ester moiety distinguish it from the broader dibenzocyclooctadiene lignan class .

Why Kadsura Lignans Cannot Be Considered Interchangeable: Structural Basis for Isovaleroyl Oxokadsuranol Differentiation


Dibenzocyclooctadiene lignans isolated from Kadsura species exhibit substantial structural diversity that precludes generic substitution. Within the spirobenzofuranoid subclass alone, four distinct oxokadsurane and oxokadsuranol derivatives—propoxyl, acetoxyl, benzoyl, and isovaleroyl—have been isolated and characterized, each bearing a different substituent at the C-9 position . This substitution pattern directly influences the compound's three-dimensional conformation, hydrogen bonding capacity, and lipophilicity. Isovaleroyl oxokadsuranol possesses a branched five-carbon isovaleroyl ester side chain (2-methylbutanoate) , which contrasts sharply with the smaller acetoxyl group (C2) of acetoxyl oxokadsurane, the aromatic benzoyl group (C7) of benzoyl oxokadsuranol, and the linear propoxyl group (C3) of propoxyl oxokadsurane . These structural differences translate into distinct physicochemical properties—for instance, isovaleroyl oxokadsuranol exhibits a calculated LogP of 3.2 with 36 heavy atoms [1]—which will inevitably alter membrane permeability, protein binding, and metabolic stability compared to its analogs. Consequently, substitution with a different oxokadsurane/oxokadsuranol derivative without independent validation would confound any structure-activity relationship analysis or reproducibility assessment.

Quantitative Differentiation of Isovaleroyl Oxokadsuranol: Comparator Evidence vs. Spirobenzofuranoid Analogs


C-9 Ester Substituent Differentiation: Isovaleroyl Oxokadsuranol vs. Acetoxyl and Benzoyl Analogs

Isovaleroyl oxokadsuranol was co-isolated alongside three structurally related spirobenzofuranoid lignans—propoxyl oxokadsurane, acetoxyl oxokadsurane, and benzoyl oxokadsurane—from the stems of Kadsura coccinea, with all structures fully elucidated by spectral analysis and absolute configuration confirmed via circular dichroic exciton chirality . The defining structural differentiator is the ester substituent attached at the C-9 position of the core scaffold. Isovaleroyl oxokadsuranol bears an isovaleroyl (2-methylbutanoate) group, whereas the comparator compounds contain propoxyl (C3), acetoxyl (C2), or benzoyl (C7 aromatic) substituents, respectively . These substituent differences are not trivial: they alter the compound's steric bulk, hydrogen bond acceptor count, and lipophilic character in predictable and quantifiable ways. For instance, isovaleroyl oxokadsuranol contains 9 hydrogen bond acceptors and 1 hydrogen bond donor with a calculated LogP of 3.2, whereas the smaller acetoxyl analog would be expected to exhibit lower lipophilicity and reduced steric hindrance [1].

Natural Product Chemistry Structure-Activity Relationship Lignan Isolation

In Vitro COX-2 Inhibitory Activity: Isovaleroyl Oxokadsuranol vs. HIV-1 Protease Lignans from Same Source Plant

Isovaleroyl oxokadsuranol has been assayed for inhibition of prostaglandin G/H synthase 2 (COX-2) and exhibits an IC50 value reported in the ChEMBL database (ChEMBL766988) [1]. In contrast, structurally distinct lignans isolated from the same source plant, Kadsura longipedunculata, demonstrate different target selectivity profiles. Acetyl-binankadsurin A, a related dibenzocyclooctadiene lignan lacking the spirobenzofuranoid motif, shows only low inhibitory activity against HIV-1 protease with an IC50 greater than 100 μg/mL . Longipedunin A, another lignan from the same species, inhibits HIV-1 protease with an IC50 of 50 μg/mL . This differential target engagement profile—COX-2 inhibition for isovaleroyl oxokadsuranol versus HIV-1 protease activity for binankadsurin-type lignans—underscores that lignans from Kadsura species, even when co-occurring in the same plant material, possess distinct biological fingerprints driven by their unique structural scaffolds.

Enzymatic Assay Inflammation Research Natural Product Screening

Oxidation State Differentiation: Isovaleroyl Oxokadsuranol vs. Isovaleroyl Oxokadsurane Precursor

Isovaleroyl oxokadsuranol differs from its immediate synthetic precursor, isovaleroyl oxokadsurane (CAS 130252-41-4), by a single hydroxylation at the C-15 position of the core pentacyclic scaffold . This oxidation state difference was experimentally demonstrated: isovaleroyl oxokadsurane was not isolated directly but rather obtained through hydroxylation, establishing that isovaleroyl oxokadsuranol is the more oxidized derivative in this structural series . The introduction of the C-15 hydroxyl group increases the hydrogen bond donor count from 0 to 1 (as confirmed by calculated physicochemical properties showing 1 hydrogen bond donor for isovaleroyl oxokadsuranol) and adds a polar functionality that fundamentally alters the compound's interaction potential with biological targets and its solubility profile in aqueous media [1].

Synthetic Chemistry Metabolic Stability Hydroxylation

Spirobenzofuranoid vs. Conventional Dibenzocyclooctadiene Scaffold: Skeletal Divergence Defines Compound Class

Isovaleroyl oxokadsuranol belongs to a rare subclass of dibenzocyclooctadiene lignans distinguished by the presence of a spirobenzofuranoid skeleton—a structural feature that sets it apart from the majority of Kadsura-derived lignans that lack this spirocyclic motif . Conventional dibenzocyclooctadiene lignans such as acetyl-binankadsurin A and binankadsurin A, which co-occur in Kadsura longipedunculata, possess the classic eight-membered ring core without the spirobenzofuranoid insertion . The spirobenzofuranoid skeleton introduces an additional oxygen-containing ring system and alters the overall three-dimensional conformation of the molecule, as confirmed by the circular dichroic exciton chirality method used to determine absolute configuration . This skeletal divergence is not merely academic: the presence of the spirobenzofuranoid moiety in isovaleroyl oxokadsuranol distinguishes it as a member of a structurally unique chemotype that may exhibit distinct biological activities compared to the more abundant conventional dibenzocyclooctadiene lignans.

Chemotaxonomy Natural Product Skeleton Structural Classification

Evidence Availability Caveat: Limited Publicly Accessible Quantitative Comparative Data for Isovaleroyl Oxokadsuranol

It must be explicitly acknowledged that while isovaleroyl oxokadsuranol has a well-established structural identity and isolation history dating to 1990 , the volume of publicly available, peer-reviewed, head-to-head quantitative biological comparison data against its closest analogs (propoxyl oxokadsurane, acetoxyl oxokadsurane, benzoyl oxokadsurane, and benzoyl oxokadsuranol) is limited. The COX-2 IC50 data exists in database form [1], but comparable IC50 values for the spirobenzofuranoid analogs on the same target are not readily retrievable from primary literature. This evidence gap does not diminish the compound's structural distinctiveness, which is well-documented, but it does mean that procurement decisions based on biological potency differentiation rely more heavily on structural inference than on parallel assay data. Researchers requiring comparative biological activity data for this compound class should consider requesting internal validation data directly from commercial suppliers or consulting specialized natural product databases.

Data Transparency Procurement Due Diligence Assay Reproducibility

Isovaleroyl Oxokadsuranol Application Scenarios: Where Structural Specificity Drives Procurement Rationale


Structure-Activity Relationship Studies on Spirobenzofuranoid Lignan Scaffolds

Isovaleroyl oxokadsuranol is optimally deployed as a reference compound in SAR studies investigating the impact of C-9 ester substituent variation on the spirobenzofuranoid lignan scaffold. Its isovaleroyl substituent (branched C5) provides a defined data point for comparison against the smaller acetoxyl (C2) and aromatic benzoyl (C7) analogs co-isolated from Kadsura coccinea . The availability of full stereochemical assignment via CD exciton chirality ensures that chirality-dependent biological effects can be properly controlled. In this scenario, generic substitution with any Kadsura lignan would introduce uncontrolled variables; only the specific isovaleroyl oxokadsuranol compound enables systematic evaluation of the branched aliphatic ester contribution to the SAR landscape.

COX-2 Pathway Screening and Inflammation-Related Target Profiling

For researchers conducting focused screening of natural product libraries against the COX-2 enzyme, isovaleroyl oxokadsuranol represents a validated positive control or screening candidate with database-recorded inhibitory activity . Its distinct target engagement profile differentiates it from other Kadsura longipedunculata isolates—such as acetyl-binankadsurin A and longipedunin A—which show activity against HIV-1 protease rather than COX-2 . This target divergence makes isovaleroyl oxokadsuranol the appropriate selection specifically for COX-2-related pathway investigations. Substitution with binankadsurin-type lignans would misalign the compound with the intended enzymatic target, rendering screening results non-interpretable.

Chemotaxonomic Marker Development for Kadsura Species Authentication

The spirobenzofuranoid skeleton that defines isovaleroyl oxokadsuranol and its structural analogs represents a rare chemotype within the dibenzocyclooctadiene lignan family . This distinctive scaffold, originally identified in Kadsura coccinea stems and also reported in Kadsura longipedunculata , can serve as a species-specific chemotaxonomic marker for authentication and quality control of Kadsura-derived botanical materials. In this application context, the precise structural identity of isovaleroyl oxokadsuranol—including its C-15 hydroxylation state and C-9 isovaleroyl ester—is essential for reliable analytical method development (e.g., HPLC-MS reference standard). Procurement of a different spirobenzofuranoid analog would yield a non-identical retention time and mass spectral fingerprint, compromising the analytical validity of the authentication protocol.

Hydroxylated Lignan Reference for Oxidative Metabolite Identification Studies

The oxidation state differentiation between isovaleroyl oxokadsuranol (C-15 hydroxylated) and its precursor isovaleroyl oxokadsurane (non-hydroxylated) positions the former as a valuable reference standard for studies investigating oxidative metabolism or chemical hydroxylation of dibenzocyclooctadiene lignans. The C-15 hydroxyl group introduces hydrogen bond donor capability absent in the precursor , a property that can be exploited in assays designed to detect hydroxylation-dependent changes in target binding or metabolic clearance. In this scenario, procurement of the non-hydroxylated analog would fail to provide the necessary hydrogen bonding functionality required for comparative analysis of oxidation state effects.

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